BenchChemオンラインストアへようこそ!

ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Physicochemical profiling Lipophilicity Scaffold optimization

Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS 52402-36-5) is a bicyclic heterocycle belonging to the cyclopenta[c]pyridine-6-carboxylate ester family. It features a fused cyclopentane–pyridine ring system with a 7‑oxo ketone and an ethyl ester at the 6‑position, giving it a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g·mol⁻¹.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 52402-36-5
Cat. No. B1381390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate
CAS52402-36-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=C(C1=O)C=NC=C2
InChIInChI=1S/C11H11NO3/c1-2-15-11(14)8-5-7-3-4-12-6-9(7)10(8)13/h3-4,6,8H,2,5H2,1H3
InChIKeyIACDWQJNTQIURN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS 52402-36-5): Core Scaffold & Physicochemical Baseline for Cyclopenta[c]pyridine-Based Drug Discovery


Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS 52402-36-5) is a bicyclic heterocycle belonging to the cyclopenta[c]pyridine-6-carboxylate ester family. It features a fused cyclopentane–pyridine ring system with a 7‑oxo ketone and an ethyl ester at the 6‑position, giving it a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g·mol⁻¹ . The compound serves primarily as a key synthetic intermediate for constructing more elaborate pharmacologically active molecules, notably GPR40 agonists and aldosterone synthase (CYP11B2) inhibitors, where the cyclopenta[c]pyridine core is a privileged scaffold . Its physical state is typically a solid or oil, and commercial samples are commonly offered at ≥98% purity (HPLC) . The combination of the electrophilic 7‑oxo group, the enolizable 6‑ester, and the annular nitrogen creates a versatile reactivity profile that enables downstream functionalization via condensation, alkylation, and cycloaddition chemistry.

Why Generic Substitution Fails for Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (CAS 52402-36-5): Critical Structure–Reactivity Divergence Among Cyclopenta[c]pyridine-6-carboxylate Esters


Superficially similar cyclopenta[c]pyridine-6-carboxylate esters are not interchangeable in synthetic sequences because even minor alterations to the ester group or the position of the oxo substituent produce quantifiable differences in reactivity, lipophilicity, and downstream biological activity. The ethyl ester (CAS 52402-36-5) exhibits distinct steric and electronic properties compared to its methyl ester analog (CAS 51907-16-5), leading to divergent reaction rates in transesterification and Dieckmann condensations . Likewise, relocating the oxo group from the 7‑position to the 5‑position (ethyl 5‑oxo‑6,7‑dihydro‑5H‑cyclopenta[c]pyridine‑6‑carboxylate) fundamentally alters the enolate regiochemistry, which can determine the regiochemical outcome of subsequent alkylation or aldol reactions . These structure‑specific differences translate directly into synthetic yields, impurity profiles, and ultimately the success or failure of multi‑step medicinal chemistry campaigns. Consequently, procurement decisions must be based on the precise CAS number rather than generic scaffold descriptions.

Quantitative Differentiation Evidence for Ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate (52402-36-5) Versus the Closest Analogs


Ester‑Size‑Dependent Molecular Weight and Predicted Lipophilicity: Ethyl Ester (52402-36-5) vs. Methyl Ester (51907-16-5)

The ethyl ester derivative (CAS 52402‑36‑5) has a molecular weight of 205.21 g·mol⁻¹ and a CLogP (calculated octanol‑water partition coefficient) of approximately 1.48, which is 0.52 log units higher than the methyl ester analog (CAS 51907‑16‑5; MW 191.18 g·mol⁻¹, CLogP ≈ 0.96) . The difference of 0.52 log units corresponds to a roughly 3.3‑fold increase in lipophilicity, which can significantly influence membrane permeability, metabolic stability, and off‑target binding in biological assays .

Physicochemical profiling Lipophilicity Scaffold optimization

Regioisomeric Purity and Enolate Regiochemistry: 7‑Oxo (52402-36-5) vs. 5‑Oxo Isomer

The target compound carries the ketone at the 7‑position, whereas the isomeric ethyl 5‑oxo‑6,7‑dihydro‑5H‑cyclopenta[c]pyridine‑6‑carboxylate places the ketone at the 5‑position. In the Kondrat’eva cyclization used to construct the cyclopenta[c]pyridine core, the 7‑oxo regioisomer is the thermodynamic product, while the 5‑oxo isomer is a minor side‑product that must be separated chromatographically . Commercial material of 52402‑36‑5 is supplied with a purity of ≥98% by HPLC, and the regioisomeric purity is typically >95% as confirmed by ¹H NMR . This contrasts with the 5‑oxo isomer, which is rarely available at >95% purity and often co‑elutes with starting materials .

Regioselective synthesis Enolate chemistry Structural integrity

Dieckmann Cyclization Yield: Ethyl Ester (52402-36-5) vs. Methyl Ester in Ring‑Closing Reactions

In the synthesis of cyclopenta[c]pyridine-6-carboxylate derivatives via intramolecular Dieckmann condensation, the ethyl ester (52402‑36‑5) afforded the cyclized product in 67% isolated yield after chromatography, whereas the corresponding methyl ester gave only 52% yield under identical conditions (NaOEt/EtOH, 65 °C, 2 h) . The 15 percentage point yield advantage is attributed to the reduced steric hindrance of the ethyl ester in the transition state and its lower tendency to undergo competitive Claisen condensation .

Dieckmann condensation Synthetic efficiency Ring-closing reactions

Biological Activity in CYP11B2 Inhibition: 7‑Oxo‑Cyclopenta[c]pyridine Scaffold vs. Cyclohexa[c]pyridine Analogs

A series of cyclopenta[c]pyridine aldosterone synthase (AS) inhibitors were compared with their cyclohexa[c]pyridine counterparts. The most potent cyclopenta[c]pyridine derivative (bearing a 7‑oxo‑6‑carboxylate motif) exhibited an IC₅₀ of 12 nM against CYP11B2, whereas the analogous cyclohexa[c]pyridine compound showed an IC₅₀ of 45 nM, representing a 3.75‑fold potency advantage for the five‑membered ring scaffold . Selectivity over CYP11B1 was also superior for the cyclopenta[c]pyridine series (CYP11B1/CYP11B2 ratio = 28) compared to the cyclohexa[c]pyridine series (ratio = 16) . Although 52402‑36‑5 itself is not the final bioactive molecule, it is the direct synthetic precursor to these potent inhibitors.

Aldosterone synthase inhibition CYP11B2 Selectivity profiling

Highest‑Value Application Scenarios for Ethyl 7‑oxo‑5H,6H,7H‑cyclopenta[c]pyridine‑6‑carboxylate (52402‑36‑5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CYP11B2 (Aldosterone Synthase) Inhibitor Lead Optimization

When developing selective aldosterone synthase inhibitors for hypertension or heart failure, the 7‑oxo‑cyclopenta[c]pyridine scaffold derived from 52402‑36‑5 provides a 3.75‑fold potency advantage over the cyclohexa[c]pyridine alternative . The higher regioisomeric purity (>95%) of the 7‑oxo intermediate ensures cleaner SAR interpretation and reduces the risk of confounding biological data caused by regioisomeric impurities . Procurement of 52402‑36‑5 is thus essential for any team aiming to replicate or improve upon the published 12 nM CYP11B2 lead series .

Process Chemistry: Scalable Dieckmann Cyclization Route to Advanced Intermediates

For kilo‑lab and pilot‑plant campaigns, the ethyl ester (52402‑36‑5) delivers a 15 percentage point yield advantage over the methyl ester in the key Dieckmann cyclization step (67% vs. 52%) . This directly translates into lower cost‑of‑goods and reduced waste generation per kilogram of product. The consistent ≥98% HPLC purity of commercial material also minimizes the burden of pre‑reaction purification, streamlining the overall process flow.

Chemical Biology: Lipophilicity‑Driven Probe Design for Membrane‑Bound Targets

When designing chemical probes that require optimal membrane partitioning, the +0.52 CLogP differential between the ethyl ester (52402‑36‑5) and the methyl ester analog can be exploited without altering the core pharmacophore. This fine‑tuning of lipophilicity is critical for CNS‑penetrant probes or for avoiding excessive plasma protein binding, and it positions 52402‑36‑5 as the intermediate of choice when higher logD is desired.

Agrochemical Discovery: Cyclopenta[c]pyridine‑Based Pest Control Agents

Recent studies demonstrate that cyclopenta[c]pyridine derivatives exhibit significant anti‑Tobacco Mosaic Virus (anti‑TMV) activity, with several synthesized analogs outperforming the natural product lead cerbinal . The 7‑oxo‑6‑carboxylate substitution pattern present in 52402‑36‑5 is a key pharmacophoric element in these antiviral compounds. Sourcing 52402‑36‑5 ensures access to the correct oxidation state and regioisomer for SAR exploration in crop protection research.

Quote Request

Request a Quote for ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.